molecular formula C12H6Cl4 B1580605 2,3',4,5'-Tetrachlorobiphenyl CAS No. 73575-52-7

2,3',4,5'-Tetrachlorobiphenyl

Cat. No. B1580605
CAS RN: 73575-52-7
M. Wt: 292 g/mol
InChI Key: KTTXLLZIBIDUCR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,3’,4,5’-Tetrachlorobiphenyl is C12H6Cl4 . The structure consists of two benzene rings (biphenyl) with four chlorine atoms attached at the 2, 3, 4, and 5 positions .


Chemical Reactions Analysis

One study discusses the dechlorination of 2,3,4,5-tetrachlorobiphenyl (PCB 61) by low-voltage electric fields in the presence of iron oxides . The addition of iron oxides significantly enhanced the rate and extent of 2,3,4,5-tetrachlorobiphenyl (PCB 61) transformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3’,4,5’-Tetrachlorobiphenyl include a molecular weight of 291.99 and a molecular formula of C12H6Cl4 .

Scientific Research Applications

Microbial Degradation Studies

Studies have explored the microbial degradation of 2,3',4,5'-Tetrachlorobiphenyl. For instance, Adebusoye et al. (2008) observed substantial metabolism of this compound by axenic cultures of Ralstonia sp. and Pseudomonas sp., indicating potential biological methods for degrading this pollutant in contaminated environments (Adebusoye et al., 2008).

Chemical Synthesis and Study

Research by Er et al. (2009) involved the synthesis of 3,3',4,4'-tetrachlorobiphenyl, facilitating access to a new family of fluorescent compounds. This highlights its role in synthetic chemistry and materials science (Er et al., 2009).

Reductive Dechlorination and Isotope Analysis

Drenzek et al. (2001) investigated the reductive dechlorination of 2,3',4,5'-Tetrachlorobiphenyl, providing insights into its transformation in environmental contexts and the biogeochemistry of such compounds (Drenzek et al., 2001).

Theoretical Chemistry Studies

Arulmozhiraja et al. (2002) conducted density functional theory studies on radical ions of polychlorinated biphenyls, including 2,3',4,5'-Tetrachlorobiphenyl, contributing to a better understanding of the electronic properties of these molecules (Arulmozhiraja et al., 2002).

Photocatalytic Treatment Studies

Tunçal et al. (2015) researched the removal of tetrachlorobiphenyl from sludge using a novel thin-film-based photocatalytic treatment, highlighting its potential in environmental remediation (Tunçal et al., 2015).

Electrochemical Sensor Development

Wei et al. (2011) reported on an electrochemical impedance sensor for determining polychlorinated biphenyls, showcasing the application in environmental monitoring (Wei et al., 2011).

Methanol as a Rate-Enhancer in Oxidation Kinetics

Anitescu and Tavlarides (2002) explored the role of methanol as a cosolvent and rate-enhancer for the oxidation kinetics of 3,3′,4,4′-tetrachlorobiphenyl decomposition in supercritical water, contributing to knowledge on chemical processing techniques (Anitescu & Tavlarides, 2002).

Safety And Hazards

Safety data sheets suggest that exposure to 2,3’,4,5’-Tetrachlorobiphenyl should be avoided. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition when handling this compound .

Future Directions

Future research could focus on the development of more sensitive and specific methods for detecting 2,3’,4,5’-Tetrachlorobiphenyl in the environment . Additionally, further studies could investigate the role of other active compounds in the environment on the bioelectrochemical dechlorination of PCBs .

properties

IUPAC Name

1,3-dichloro-5-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-1-2-11(12(16)6-8)7-3-9(14)5-10(15)4-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTXLLZIBIDUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074214
Record name 2,3',4,5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',4,5'-Tetrachlorobiphenyl

CAS RN

73575-52-7
Record name 2,3',4,5'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',4,5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4,5'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4621AC581D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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